(R)-1,3-Dimethylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is recognized for its structural significance and potential applications in various scientific fields, particularly in medicinal chemistry. The compound is characterized by its two methyl groups attached to the piperazine ring, contributing to its unique properties and reactivity.
This compound can be synthesized through various chemical processes, often involving the modification of piperazine. Its dihydrochloride form is typically obtained by reacting the base form with hydrochloric acid, resulting in a stable salt that is more soluble in water.
(R)-1,3-Dimethylpiperazine dihydrochloride falls under the category of organic compounds known as piperazines. Piperazines are cyclic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is classified as a chiral molecule due to the presence of one stereogenic center, which can exist in two enantiomeric forms.
The synthesis of (R)-1,3-Dimethylpiperazine dihydrochloride can be achieved through several methods:
The molecular structure of (R)-1,3-Dimethylpiperazine dihydrochloride features a six-membered piperazine ring with two methyl groups attached to the first and third carbon atoms. The dihydrochloride form indicates that two hydrochloric acid molecules are associated with the compound.
(R)-1,3-Dimethylpiperazine dihydrochloride participates in various chemical reactions due to its basic nature and functional groups:
The mechanism of action for (R)-1,3-Dimethylpiperazine dihydrochloride primarily revolves around its interaction with biological targets:
Studies have shown that piperazine derivatives can modulate pathways involved in neurotransmission, making them potential candidates for drug development targeting central nervous system disorders.
(R)-1,3-Dimethylpiperazine dihydrochloride has several applications in scientific research:
The introduction of methyl groups onto the piperazine nucleus represents a critical transformation in the synthesis of (R)-1,3-Dimethylpiperazine dihydrochloride (CAS 1152110-26-3). Two predominant methodologies emerge from current literature: alkylation with methyl halides and reductive amination using formaldehyde. The direct alkylation approach typically employs methyl iodide in the presence of carbonate bases (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile. This method provides moderate yields (65-75%) but suffers from over-alkylation issues, leading to statistical mixtures of mono-, di-, and tri-methylated products that complicate purification workflows [1] [6].
In contrast, reductive amination utilizing formaldehyde and sodium cyanoborohydride in methanol demonstrates superior selectivity for mono- and di-methylation. This method capitalizes on the differential nucleophilicity of piperazine nitrogen atoms and enables stepwise introduction of methyl groups. The reaction proceeds via an iminium ion intermediate that undergoes selective reduction, affording monomethylated intermediates with 80-85% yield before subsequent methylation to the target 1,3-dimethyl derivative. This approach significantly reduces the formation of quaternary ammonium byproducts (<5%) compared to direct alkylation methods [6] [8].
Table 1: Comparative Analysis of Methylation Strategies
Method | Reagents | Yield (%) | Byproducts | Selectivity Control |
---|---|---|---|---|
Alkylation with CH₃I | CH₃I, K₂CO₃, CH₃CN | 65-75 | Quaternary ammonium salts (15-20%) | Moderate |
Reductive Amination | HCHO, NaBH₃CN, CH₃OH | 80-85 | Tertiary amine isomers (<5%) | High |
Catalytic Methylation | CH₃OH, Ru/C, H₂ (high pressure) | 70-78 | Minimal | Moderate |
Recent innovations in catalytic methylation using methanol as both solvent and methylating agent under hydrogen pressure (50-100 bar) with ruthenium catalysts demonstrate emerging alternatives. While this approach offers atom economy and reduced halide waste streams, the enantioselectivity preservation during C-methylation remains challenging, particularly for the thermodynamically favored cis-isomer formation in 1,3-disubstituted piperazines [1] [6].
The generation of the chiral center at the C3 position of (R)-1,3-Dimethylpiperazine demands precise stereocontrol, with three principal strategies demonstrating commercial viability: chiral resolution, asymmetric synthesis, and enzymatic differentiation. The most industrially implemented approach involves resolution of racemic cis-1,3-dimethylpiperazine using (2R,3R)-di-O,O'-p-toluoyl-tartaric acid (DTTA) in ethanol/water mixtures. This classical resolution capitalizes on the differential solubility of diastereomeric salts, yielding the target (R)-enantiomer with >98% ee after two recrystallizations. While reliable, this method suffers from inherent mass inefficiency, with maximum theoretical yield limited to 50% [6] [9].
Asymmetric synthetic routes offer improved atom economy through chiral auxiliary-directed alkylation or enantioselective reduction. One advanced approach employs (S)-phenylglycine amide as a chiral director attached to N1 of piperazine. The subsequent methylation at C3 occurs with high diastereoselectivity (dr >15:1) due to steric shielding effects. After methylation, the chiral auxiliary is removed under mild acidic conditions without racemization. Alternatively, catalytic asymmetric hydrogenation of 2,3-dehydropiperazine precursors using Josiphos-type ligands (e.g., (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine) achieves enantiomeric excesses exceeding 92% at 10 bar H₂ pressure. While promising, catalyst loading requirements (0.5-1 mol%) impact cost efficiency at production scale [5] [6].
Table 2: Stereoselective Approaches Comparison
Strategy | Key Features | ee (%) | Scale Viability |
---|---|---|---|
Diastereomeric Resolution | DTTA salt crystallization, EtOH/H₂O | >98 | Kilogram validated |
Chiral Auxiliary Alkylation | (S)-Phenylglycine amide director, LiTMP base | >99 | Limited by auxiliary cost |
Catalytic Hydrogenation | Josiphos ligands, 10 bar H₂ | 92-95 | Requires optimization |
The stereochemical integrity during downstream processing presents significant challenges, particularly during the final hydrochlorination step. Extensive studies confirm that acid-mediated epimerization occurs above 80°C in aqueous media, necessitating strict temperature control during salt formation. Stabilization through buffered hydrochlorination (pH 4-5 acetate buffer) effectively suppresses racemization to <1% during isolation [5] [9].
Conversion of the free base (R)-1,3-Dimethylpiperazine to its dihydrochloride salt serves critical functions: enhanced crystallinity, improved storage stability, and optimized physiochemical properties for pharmaceutical applications. The hydrochlorination process employs diverse methodologies with distinct advantages. Gas-phase HCl treatment involves bubbling anhydrous HCl through solutions of the free base in anhydrous ethyl acetate or diethyl ether. This approach minimizes hydrolysis risks and yields products with low water content (<0.5% Karl Fischer). However, the exothermic nature demands precise temperature control (-10 to 0°C) to prevent discoloration [3] [4].
Alternative aqueous hydrochlorination in isopropanol/water mixtures (3:1 v/v) provides operational simplicity and high yields (92-95%). The critical process parameter involves maintaining stoichiometric excess of HCl (2.05-2.10 equivalents) to ensure complete salt formation while avoiding decomposition. Concentration under reduced pressure yields crystalline products with defined hydrate forms. Analytical characterization reveals that the monohydrate form predominates under standard crystallization conditions, exhibiting superior stability compared to anhydrous or solvated forms during accelerated stability testing (40°C/75% RH for 12 weeks) [3] [4] [9].
Table 3: Salt Characterization Data
Property | Gas-Phase Product | Aqueous Hydrochlorination Product |
---|---|---|
Melting Range | 247-249°C (dec.) | 243-245°C (dec.) |
Water Content | ≤0.5% | 7.5-8.5% (monohydrate) |
Residual Solvents | <500 ppm EtOAc | <300 ppm IPA |
Hygroscopicity | Low (0.8% at 80% RH) | Moderate (5.2% at 80% RH) |
Storage Stability | >24 months (desiccated) | >24 months (closed container) |
Advanced crystallization techniques utilizing anti-solvent vapor diffusion (water vapor into ethanol solutions) produce crystals with optimized flow properties and particle size distribution (D₉₀ < 50 µm). This method enables direct processing into pharmaceutical formulations without additional milling operations. The hydrochloride salt demonstrates remarkable stability across pH 3-6, with decomposition observed only under strongly alkaline conditions (pH >10) or prolonged exposure to temperatures exceeding 100°C [4] [9].
Sustainable manufacturing of (R)-1,3-Dimethylpiperazine dihydrochloride incorporates innovative green chemistry principles across three domains: catalyst design, solvent selection, and energy optimization. Traditional resolution methods generate stoichiometric quantities of resolving agent waste (e.g., tartaric acid derivatives). Emerging organocatalytic asymmetric synthesis employing Maruoka catalysts (C₂-symmetric chiral quaternary ammonium fluorides) achieves enantiomeric excesses >90% while eliminating metal residues. Catalyst recycling via aqueous extraction extends utilization to 5-7 cycles without significant erosion in enantioselectivity [6] [8].
Solvent systems have undergone systematic replacement through PARIS III (Predictive Activity Coefficient for Solvent Selection) modeling. The optimized process replaces dichloromethane in extraction steps with cyclopentyl methyl ether (CPME), exhibiting comparable partition coefficients (Kd ≈ 4.2) while reducing environmental impact (Boehringer Ingelheim EcoScore improvement from 32 to 67). Reaction concentrations increased from 15% w/v to 28% w/v through solvent minimization strategies, decreasing waste volumes by 40% per kilogram of product [1] [8].
Energy-intensive processes like azectropic drying have been supplanted by membrane-assisted solvent separation (MASS) technology. Polyamide composite membranes selectively remove water from reaction streams at 50-60°C, reducing energy consumption by 65% compared to traditional distillation. Life cycle assessment confirms 35% reduction in cumulative energy demand (CED) and 28% lower carbon footprint across the synthetic route (cradle-to-gate analysis) [6] [8].
Flow chemistry platforms demonstrate particular advantages in hazardous transformations. The methylation using dimethyl carbonate under supercritical conditions (250°C, 80 bar) achieves near-quantitative conversions in 3 minutes residence time, compared to 12-hour batch reactions. Integrated microchannel HCl quench and crystallization deliver the final dihydrochloride salt with 95% overall yield and exceptional purity (>99.5% HPLC), establishing a continuous manufacturing blueprint for piperazine derivatives [1] [6].
Table 4: Environmental Impact Metrics
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 87 | 32 | 63% reduction |
Energy Consumption | 210 kWh/kg | 89 kWh/kg | 58% reduction |
Carbon Footprint | 55 kg CO₂-eq/kg | 33 kg CO₂-eq/kg | 40% reduction |
Water Usage | 950 L/kg | 310 L/kg | 67% reduction |
Hazardous Solvent Volume | 620 L/kg | 85 L/kg | 86% reduction |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2